molecular formula C4H8Br2O2S B1266842 Sulfone, bis(2-bromoethyl) CAS No. 7617-67-6

Sulfone, bis(2-bromoethyl)

Cat. No.: B1266842
CAS No.: 7617-67-6
M. Wt: 279.98 g/mol
InChI Key: JASUZIAETLGSCB-UHFFFAOYSA-N
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Description

Sulfone, bis(2-bromoethyl) is a versatile chemical compound with the molecular formula C4H8Br2O2S. It is characterized by the presence of two bromoethyl groups attached to a sulfone moiety. This compound is widely used in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfone, bis(2-bromoethyl) can be synthesized through the reaction of bis(2-bromoethyl) sulfide with oxidizing agents. One common method involves the oxidation of bis(2-bromoethyl) sulfide using hydrogen peroxide or peracids under controlled conditions . The reaction typically proceeds as follows:

(RSCH2CH2)2S+H2O2(RSO2CH2CH2)2S(RSCH_2CH_2)_2S + H_2O_2 \rightarrow (RSO_2CH_2CH_2)_2S (RSCH2​CH2​)2​S+H2​O2​→(RSO2​CH2​CH2​)2​S

Industrial Production Methods: In industrial settings, the production of sulfone, bis(2-bromoethyl) often involves large-scale oxidation processes using efficient oxidizing agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Sulfone, bis(2-bromoethyl) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to sulfide.

    Substitution: The bromoethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sulfone, bis(2-bromoethyl) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical studies.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of sulfone, bis(2-bromoethyl) involves its reactivity with various nucleophiles and electrophiles. The bromoethyl groups can undergo nucleophilic substitution, leading to the formation of new bonds and the generation of diverse chemical structures. The sulfone moiety acts as an electron-withdrawing group, stabilizing the intermediate species formed during reactions .

Comparison with Similar Compounds

    Bis(2-bromoethyl) sulfide: Similar structure but lacks the sulfone group.

    Bis(2-chloroethyl) sulfone: Contains chlorine atoms instead of bromine.

    Bis(2-bromoethyl) ether: Contains an ether linkage instead of a sulfone group.

Uniqueness: Sulfone, bis(2-bromoethyl) is unique due to the presence of both bromoethyl groups and a sulfone moiety, which imparts distinct reactivity and stability. This combination makes it a valuable compound in various synthetic and industrial applications .

Properties

IUPAC Name

1-bromo-2-(2-bromoethylsulfonyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2O2S/c5-1-3-9(7,8)4-2-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASUZIAETLGSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)S(=O)(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227041
Record name Bis(2-bromoethyl) sulfone
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Molecular Weight

279.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7617-67-6
Record name 1,1′-Sulfonylbis[2-bromoethane]
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Record name Sulfone, bis(2-bromoethyl)
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Record name Sulfone, bis(2-bromoethyl)
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Record name Bis(2-bromoethyl) sulfone
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Record name 1-bromo-2-(2-bromoethanesulfonyl)ethane
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